molecular formula C7H6N4 B1425982 Pyrido[3,4-B]pyrazin-5-amine CAS No. 859295-23-1

Pyrido[3,4-B]pyrazin-5-amine

Cat. No. B1425982
M. Wt: 146.15 g/mol
InChI Key: YVOLUPPVPQLTHT-UHFFFAOYSA-N
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Description

Pyrido[3,4-B]pyrazin-5-amine, also known as PP5, is a heterocyclic compound that belongs to the pyridopyrazine family. It is a nitrogen-containing compound with a molecular weight of 146.15 .


Synthesis Analysis

Pyrrolopyrazine derivatives, which include Pyrido[3,4-B]pyrazin-5-amine, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific example of a synthetic route is the one-pot synthesis of “1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo [1,2-a] pyrazine” derivatives, which involves the formation of a domino imine, intramolecular annulation, and then “Ugi-azide reaction” .


Molecular Structure Analysis

The molecular structure of Pyrido[3,4-B]pyrazin-5-amine includes a pyridine and a pyrazine ring . It contains a total of 31 bonds, including 19 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 imine (aromatic), 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

While specific chemical reactions involving Pyrido[3,4-B]pyrazin-5-amine are not clearly documented, pyrrolopyrazine derivatives, which include this compound, have been synthesized through various chemical reactions such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Physical And Chemical Properties Analysis

Pyrido[3,4-B]pyrazin-5-amine is a powder with a melting point of 187-188°C . It has a molecular weight of 146.15 .

Scientific Research Applications

Nonlinear Optical (NLO) Properties

  • Field : Physics and Material Science .
  • Application : Pyrido[2,3-b]pyrazine derivatives have remarkable contributions towards NLO technological applications .
  • Method : Density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory were executed to obtain spectroscopic and electronic properties .
  • Results : Compound 7 showed less Egap, highest absorption wavelength and remarkable NLO response. The highest average polarizability, first and second hyper-polarizabilities values for compound 7 were observed as , and esu, respectively .

Electrochemical DNA Sensing

  • Field : Biochemistry and Biotechnology .
  • Application : Pyrido[2,3-b]pyrazine derivatives are utilized for the first time in electrochemical sensing of DNA .
  • Method : The sensor is typically made of conductive material that is coated with a layer of DNA or other biomolecules. When the DNA in the sample encounters the sensor, it can bind to the DNA on the sensor surface, causing change in the electrical properties of the sensor .
  • Results : This change can be measured and used to determine the presence or concentration of the DNA in the sample .

Antioxidant and Antiurease Activity

  • Field : Pharmacology .
  • Application : Pyrido[2,3-b]pyrazine derivatives are utilized for the first time in in vitro antioxidant and antiurease activity .
  • Method : To monitor the production of ammonia (NH3) and inhibit urease activity, the indophenol method was employed. In the reaction mixture, consisting of Jack Bean Urease (200 μL), a buffer with a pH of 8.25 (400 μL, composed of 0.5 mM EDTA, 0.02 M K2HPO4, 0.02 M LiCl, and 120 mM urea), and test compounds (100 μL), incubation was carried out at 25 °C for approximately 30 minutes .
  • Results : The results of this application were not specified in the sources .

Antimicrobial, Anti-inflammatory, Antiviral, Antifungal, Antioxidant, Antitumor, and Kinase Inhibitory Activities

  • Field : Pharmacology .
  • Application : Compounds with the Pyrrolopyrazine scaffold, which includes Pyrido[3,4-b]pyrazine, have exhibited a wide range of biological activities .
  • Method : The specific methods of application or experimental procedures vary depending on the specific activity being studied .
  • Results : The results of these applications were not specified in the source .

Peptidomimetic Design

  • Field : Biochemistry and Biotechnology .
  • Application : Pyrrolo[3,4-b]pyrazine core is used in the design and synthetic strategies of peptidomimetics .
  • Method : The synthesis process starts with “5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine” and interacts with N-protected amino acid hydrazides and amino acid .
  • Results : The results of this application were not specified in the source .

Fluorescent Materials for High-Efficiency Full-Color Display Applications

  • Field : Material Science .
  • Application : A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized for high-efficiency full-color display applications .
  • Method : The specific methods of application or experimental procedures were not specified in the source .
  • Results : The results of this application were not specified in the source .

Antimicrobial, Anti-inflammatory, Antiviral, Antifungal, Antioxidant, Antitumor, and Kinase Inhibitory Activities

  • Field : Pharmacology .
  • Application : Compounds with the Pyrrolopyrazine scaffold, which includes Pyrido[3,4-b]pyrazine, have exhibited a wide range of biological activities .
  • Method : The specific methods of application or experimental procedures vary depending on the specific activity being studied .
  • Results : The results of these applications were not specified in the source .

Peptidomimetic Design

  • Field : Biochemistry and Biotechnology .
  • Application : Pyrrolo[3,4-b]pyrazine core is used in the design and synthetic strategies of peptidomimetics .
  • Method : The synthesis process starts with “5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine” and interacts with N-protected amino acid hydrazides and amino acid .
  • Results : The results of this application were not specified in the source .

Fluorescent Materials for High-Efficiency Full-Color Display Applications

  • Field : Material Science .
  • Application : A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized for high-efficiency full-color display applications .
  • Method : The specific methods of application or experimental procedures were not specified in the source .
  • Results : The results of this application were not specified in the source .

Safety And Hazards

The safety information for Pyrido[3,4-B]pyrazin-5-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While the future directions for Pyrido[3,4-B]pyrazin-5-amine are not explicitly stated, pyrrolopyrazine derivatives, which include this compound, have been highlighted as attractive scaffolds for drug discovery research . The synthetic methods and biological activities of these derivatives could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

pyrido[3,4-b]pyrazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-4H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOLUPPVPQLTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NC=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[3,4-B]pyrazin-5-amine

CAS RN

859295-23-1
Record name pyrido[3,4-b]pyrazin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CA Blum, T Caldwell, X Zheng… - Journal of medicinal …, 2010 - ACS Publications
The transient receptor potential cation channel, subfamily V, member 1 (TRPV1) is a nonselective cation channel that can be activated by a wide range of noxious stimuli, including …
Number of citations: 45 pubs.acs.org
L Liu, K Malagu, AF Haughan, V Khetarpal… - Journal of Medicinal …, 2023 - ACS Publications
Huntington’s disease (HD) is caused by an expanded CAG trinucleotide repeat in exon 1 of the huntingtin (HTT) gene. We report the design of a series of HTT pre-mRNA splicing …
Number of citations: 4 pubs.acs.org

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